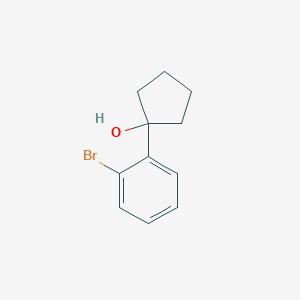

1-(2-Bromophenyl)cyclopentan-1-ol

Description

1-(2-Bromophenyl)cyclopentan-1-ol is a brominated cyclopentanol derivative characterized by a cyclopentane ring substituted with a hydroxyl group and a 2-bromophenyl moiety. The bromine atom at the ortho position of the phenyl ring likely influences electronic effects, steric hindrance, and reactivity, distinguishing it from other positional isomers (e.g., 3- or 4-bromophenyl analogs) .

Properties

Molecular Formula |

C11H13BrO |

|---|---|

Molecular Weight |

241.12 g/mol |

IUPAC Name |

1-(2-bromophenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C11H13BrO/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6,13H,3-4,7-8H2 |

InChI Key |

ODTBUHGWLWOUFO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)cyclopentan-1-ol typically involves the bromination of cyclopentanone followed by a Grignard reaction. The general steps are as follows:

Bromination of Cyclopentanone: Cyclopentanone is treated with bromine in the presence of a catalyst to form 2-bromocyclopentanone.

Grignard Reaction: The 2-bromocyclopentanone is then reacted with phenylmagnesium bromide (a Grignard reagent) to form 1-(2-Bromophenyl)cyclopentan-1-ol.

Industrial Production Methods

Industrial production methods for 1-(2-Bromophenyl)cyclopentan-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)cyclopentan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of cyclopentanol derivatives.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) are commonly used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(2-Bromophenyl)cyclopentanone.

Reduction: Formation of 1-(2-Bromophenyl)cyclopentanol.

Substitution: Formation of various substituted cyclopentanol derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromophenyl)cyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their stability and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(3-Bromophenyl)cyclopentan-1-ol

- Molecular Formula : C₁₁H₁₃BrO

- Molar Mass : 241.12 g/mol

- CAS Number : 210826-69-0

- Key Differences: The 3-bromophenyl isomer exhibits distinct physicochemical properties due to the bromine atom's meta position.

Functional Group Variants: 2-(3-Bromophenoxy)cyclopentan-1-ol

- Molecular Formula : C₁₁H₁₃BrO₂

- Molar Mass : 257.12 g/mol

- CAS Number : 1184626-99-0

- Key Differences: The presence of an ether linkage (phenoxy group) introduces additional polarity and hydrogen-bonding capacity. This compound’s higher molar mass and oxygen-rich structure may favor applications in pharmaceutical intermediates or agrochemicals, where enhanced bioavailability is critical.

Alkyl-Substituted Analog: 1-Methylcyclopentanol

- Molecular Formula : C₆H₁₂O

- Molar Mass : 100.16 g/mol

- CAS Number : 1462-03-9

- Key Differences: The absence of a bromophenyl group simplifies the structure, reducing molecular weight and hydrophobicity.

Amino-Substituted Analog: 1-(1-Aminobutan-2-yl)cyclopentan-1-ol

- Molecular Formula: C₉H₁₇NO

- Molar Mass : 157.25 g/mol

- CAS Number : 19110-40-8

- Key Differences: The amino group introduces basicity and nucleophilic reactivity, enabling participation in peptide coupling or Schiff base formation.

Physicochemical Properties

*Estimated based on structural analogs.

Biological Activity

1-(2-Bromophenyl)cyclopentan-1-ol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(2-Bromophenyl)cyclopentan-1-ol features a cyclopentane ring substituted with a bromophenyl group and a hydroxyl functional group. Its molecular formula is CHBrO, with a molecular weight of approximately 253.14 g/mol. The presence of the bromine atom enhances its lipophilicity and potential interactions with biological targets.

The biological activity of 1-(2-Bromophenyl)cyclopentan-1-ol is primarily attributed to its structural characteristics:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biological macromolecules, influencing their conformation and function.

- Hydrophobic Interactions : The bromophenyl moiety may engage in hydrophobic interactions and π-π stacking with aromatic residues in proteins, affecting enzymatic activities and receptor interactions .

- Enzyme Interaction : Preliminary studies suggest that this compound may inhibit or activate specific enzymes or receptors, potentially modulating various biochemical pathways involved in disease processes.

Antimicrobial Properties

Research indicates that 1-(2-Bromophenyl)cyclopentan-1-ol exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, although specific data on minimal inhibitory concentrations (MICs) are still needed to establish its clinical relevance.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In one study, derivatives of similar structures were shown to induce apoptosis in cancer cell lines by generating reactive oxygen species (ROS), which suggests that 1-(2-Bromophenyl)cyclopentan-1-ol may share similar mechanisms .

| Study | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| HL60 | Apoptosis | ROS generation | |

| Various | Antimicrobial | Cell wall disruption |

Case Studies

Several studies have highlighted the potential therapeutic applications of 1-(2-Bromophenyl)cyclopentan-1-ol:

- Antimicrobial Study : A recent investigation assessed the compound's activity against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, warranting further exploration into its mechanism of action.

- Anticancer Research : In vitro tests on breast cancer cell lines revealed that the compound could reduce cell viability significantly compared to untreated controls. Further mechanistic studies suggested that the compound might induce apoptosis through ROS-mediated pathways.

- Pharmacological Applications : As an intermediate in organic synthesis, 1-(2-Bromophenyl)cyclopentan-1-ol has been explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents targeting sigma receptors involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.